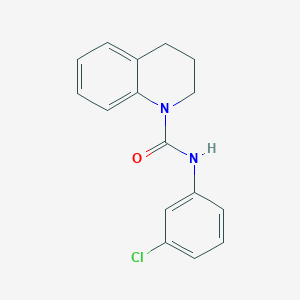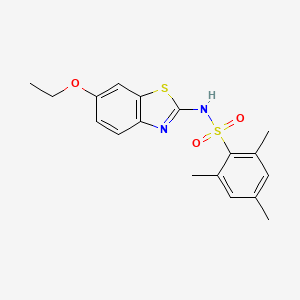
N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
描述
N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is a chemical compound that belongs to the class of quinoline derivatives
作用机制
Mode of Action
Related compounds like cccp act as protonophores, altering the permeability of mitochondria inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane . This results in the uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Related compounds like cccp are known to disrupt oxidative phosphorylation . This process is crucial for the production of ATP, the primary energy currency of the cell. Disruption of this process can lead to a decrease in cellular energy levels, potentially affecting a wide range of downstream cellular processes.
Pharmacokinetics
For example, the related compound tolfenamic acid, N-(2-methyl-3-chlorophenyl)anthranilic acid, has been studied for its pharmacokinetics .
Result of Action
Related compounds like cccp are known to cause the gradual destruction of living cells and death of the organism .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For example, the related compound Chlorpropham (isopropyl–N (3-chlorophenyl) carbamate) has been studied for its effects on the storage and processing quality of potatoes .
生化分析
Biochemical Properties
N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . By modulating this pathway, this compound can influence cell growth and survival. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent changes in cellular signaling. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cell morphology, proliferation rates, and metabolic activity. In vivo studies have also indicated potential long-term effects on tissue function and overall organism health.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced cellular function or protection against certain stressors . At higher doses, toxic or adverse effects can occur, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, where a specific dose range leads to a significant change in the compound’s impact on the organism. It is crucial to determine the optimal dosage to maximize the therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolic pathways of this compound can also influence metabolic flux and the levels of specific metabolites within the cell. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it can bind to various proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall efficacy and toxicity, as different tissues may have varying capacities to uptake and metabolize the compound.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its chemical properties and interactions with cellular components . Targeting signals or post-translational modifications may direct this compound to these compartments, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide typically involves the reaction of 3-chloroaniline with 3,4-dihydro-2H-quinoline-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
科学研究应用
N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique electronic properties.
相似化合物的比较
- N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
- N-(3-bromophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
- N-(3-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Comparison: N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties that influence its reactivity and biological activity. Compared to its analogs with different halogen substitutions, the chlorine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.
属性
IUPAC Name |
N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-7-3-8-14(11-13)18-16(20)19-10-4-6-12-5-1-2-9-15(12)19/h1-3,5,7-9,11H,4,6,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMVGLZZMLYNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361167 | |
| Record name | N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549489-80-7 | |
| Record name | N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethanol](/img/structure/B3483112.png)
METHANONE](/img/structure/B3483113.png)
![N-[4-(diethylamino)phenyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3483120.png)
![N-(2,6-dimethylphenyl)-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B3483123.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B3483124.png)
![N'-(4-{[(4-ETHOXYANILINO)CARBONYL]AMINO}PHENYL)-N-(4-ETHOXYPHENYL)UREA](/img/structure/B3483132.png)
![3-[(2-bromophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3483136.png)

![N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodophenyl)thiourea](/img/structure/B3483148.png)
![methyl 2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3483156.png)
![N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA](/img/structure/B3483164.png)
![N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-METHYLPHENYL)THIOUREA](/img/structure/B3483169.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(2-methoxyphenyl)thiourea](/img/structure/B3483170.png)
![2-(4-CHLOROPHENOXY)-2-METHYL-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE](/img/structure/B3483180.png)
